Oxidative Desymmetrization Yield and Enantioselectivity: cis-1,3-Dimethoxycyclohexane vs. C1‑Substituted Analogues
In a direct head‑to‑head comparison within a single catalytic system, simple cis-1,3-dimethoxycyclohexane (S4) undergoes manganese‑catalyzed C(sp3)–H oxidation to give 3-methoxycyclohexanone with 20% yield and 29% ee. This is substantially lower than the performance observed for the C1‑pivaloyl analogue S2 (21% yield, 22% ee) and the C1‑benzoyl analogue S3 (43% yield, 95% ee). The marked drop in enantioselectivity highlights the critical role of C1‑substitution in achieving catalyst‑substrate shape complementarity and validates the simple cis-1,3-diether as a stringent, low‑complexity benchmark substrate [1].
| Evidence Dimension | Yield and enantiomeric excess in Mn‑catalyzed C–H oxidation |
|---|---|
| Target Compound Data | 20% yield, 29% ee (substrate S4) |
| Comparator Or Baseline | S3 (C1‑benzoyl): 43% yield, 95% ee; S2 (C1‑pivaloyl): 21% yield, 22% ee |
| Quantified Difference | S4 vs. S3: Δyield = –23 percentage points; Δee = –66 percentage points |
| Conditions | [Mn(OTf)₂(pdp)] catalyst, H₂O₂ oxidant, ambient temperature, solvent not specified |
Why This Matters
Researchers developing new desymmetrization catalysts need a challenging, structurally minimal substrate to demonstrate genuine catalyst control; cis-1,3-dimethoxycyclohexane fulfills this role precisely because its low intrinsic enantioselectivity leaves maximal room for ligand-driven improvement.
- [1] Palone, A. et al. Shaping of a Reactive Manganese Catalyst Enables Access to Polyfunctionalized Cyclohexanes via Enantioselective C(sp3)–H Bond Oxidation of 1,3-meso Diethers. Angew. Chem. Int. Ed. 2025, e202507755. View Source
